molecular formula C26H43N5O7 B607065 Des(benzylpyridyl) Atazanavir CAS No. 1192224-24-0

Des(benzylpyridyl) Atazanavir

Cat. No. B607065
M. Wt: 537.65
InChI Key: LUAXFCAWZAZCNR-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des(benzylpyridyl) Atazanavir is a metabolite of Atazanavir, which is a HIV protease inhibitor . It can be used for the research of HIV-1 infection . Des(benzylpyridyl) Atazanavir may contribute to the effectiveness of Atazanavir but also to its toxicity and interactions .


Synthesis Analysis

Des(benzylpyridyl) Atazanavir is a N-dealkylation product of Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . A three-step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir has been reported .


Molecular Structure Analysis

The molecular formula of Des(benzylpyridyl) Atazanavir is C26H43N5O7 . Its exact mass is 537.32 and its molecular weight is 537.650 . The elemental analysis shows that it contains C, 58.08; H, 8.06; N, 13.03; O, 20.83 .


Chemical Reactions Analysis

Des(benzylpyridyl) Atazanavir is a major metabolite of the HIV-1 protease inhibitor Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 .

Scientific Research Applications

  • HIV Treatment and Management : Atazanavir, often administered with ritonavir, is effective in both antiretroviral-naive and experienced individuals, showing improvements in virological and immunological markers in HIV-1 infection (Havlir & O'Marro, 2004).

  • Cardiac Health : Long-term oral administration of Atazanavir has been shown to attenuate myocardial infarction-induced cardiac fibrosis in rats, suggesting potential benefits in cardiac health (Zhang et al., 2018).

  • Metabolic Profile : Atazanavir is associated with less alteration of lipid levels compared to other HIV protease inhibitors. This characteristic may reduce the need for lipid-lowering agents in patients (Croom et al., 2009).

  • Drug Interaction and Safety : Atazanavir's interaction with other drugs, such as Rifampin, has been studied, highlighting the importance of considering drug interactions in HIV treatment regimens (Burger et al., 2006).

  • Potential Application in COVID-19 : Atazanavir has been identified as a potential inhibitor against SARS-CoV-2 proteins, suggesting a possible role in treating COVID-19 (Beck et al., 2020).

properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAXFCAWZAZCNR-VNTMZGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des(benzylpyridyl) Atazanavir

CAS RN

1192224-24-0
Record name Des(benzylpyridyl) atazanavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(BENZYLPYRIDYL) ATAZANAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
L Ma, Q Li, Y Xie, D Yi, S Guo, F Guo, J Wang, L Yang… - Antiviral Research, 2022 - Elsevier
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the pathogen that caused the global COVID-19 outbreak. The 3C-like protease (3CL pro ) of SARS-CoV-2 plays a …
Number of citations: 7 www.sciencedirect.com
SJ Resnick, S Iketani, SJ Hong, A Zask, H Liu… - Journal of …, 2021 - Am Soc Microbiol
We describe a mammalian cell-based assay to identify coronavirus 3CL protease (3CLpro) inhibitors. This assay is based on rescuing protease-mediated cytotoxicity and does not …
Number of citations: 27 journals.asm.org

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